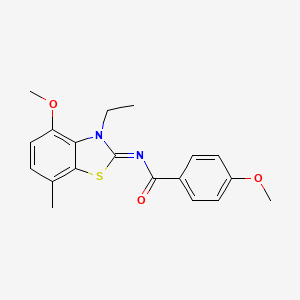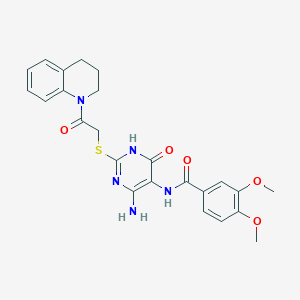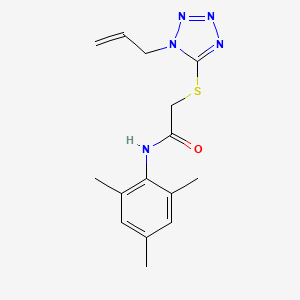![molecular formula C22H30N2O2 B2393599 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide CAS No. 1008458-07-8](/img/structure/B2393599.png)
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Molecular Structure Analysis
Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Chemical Reactions Analysis
A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
科学的研究の応用
Cholinesterase Inhibitory Activities
Adamantyl-based compounds have shown significant potential in inhibiting cholinesterase enzymes, which are key targets in the treatment of diseases such as Alzheimer's. These compounds have been explored for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. A study highlighted the strong inhibition effect of an adamantyl-based ester derivative against AChE, suggesting its potential in treating neurodegenerative disorders. Molecular docking analyses indicated that these compounds primarily bind through hydrogen bonds and halogen interactions, demonstrating their mechanism of action at the molecular level (Kwong et al., 2017).
Prodrug Forms for Alcohol Deterrence
Certain adamantyl derivatives have been synthesized as prodrugs of cyanamide, a compound used therapeutically as an alcohol deterrent agent. These derivatives, including 1-adamantoylcyanamide, showed the capability to raise ethanol-derived blood acetaldehyde levels in rats significantly, suggesting their potential utility as deterrent agents for alcoholism treatment (Kwon et al., 1986).
Applications in Gas Separation Membranes
Adamantyl groups have been incorporated into polybenzoxazoles to test their potential as gas separation membranes. The introduction of a high thermal stable bulky cycloaliphatic moiety, such as adamantane, aims to obtain materials with superior gas separation capabilities. This demonstrates the versatility of adamantyl-based compounds in industrial applications beyond their pharmaceutical uses (Aguilar-Lugo et al., 2018).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been studied for their in vitro antimicrobial activity against pathogenic bacteria and fungi, as well as their in vivo hypoglycemic activity in diabetic rats. These compounds exhibit potent broad-spectrum antibacterial activity and significant reduction of serum glucose levels, indicating their potential in treating infections and diabetes (Al-Wahaibi et al., 2017).
Antitumor Activities
New adamantyl derivatives have shown strong growth-inhibitory activity against various cancer cell lines, highlighting their potential as antitumor agents. The study indicated that the structural features of these compounds, such as the presence of adamantyl and diamantyl moieties, play a crucial role in their antitumor efficacy (Wang et al., 1997).
将来の方向性
The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .
作用機序
Target of Action
The primary targets of the compound 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide are currently unknown. This compound is structurally related to adamantane derivatives, which have been found to exhibit a wide range of biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. Given its structural similarity to adamantane derivatives, it may interact with its targets in a similar manner. Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . .
Biochemical Pathways
Adamantane derivatives have been found to participate in a variety of chemical and catalytic transformations , suggesting that this compound may also be involved in multiple biochemical pathways
Pharmacokinetics
It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar to this compound, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to adamantane derivatives, it may exhibit a range of biological activities. Adamantane derivatives have been found to be used in the synthesis of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . .
特性
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYXVLBKQYJURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)
![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)
![2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2393526.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
![8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393528.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)

![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)


![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)